Dihydrothymine
Overview
Description
Dihydrothymine is a pyrimidine derivative and an intermediate in the metabolism of thymineThis compound is significant in the study of nucleic acid metabolism and has various applications in scientific research .
Mechanism of Action
Target of Action
Dihydrothymine, also known as 5,6-Dihydro-5-methyluracil, primarily targets the enzyme Dihydropyrimidine Dehydrogenase (DPD) . This enzyme plays a crucial role in the metabolism of pyrimidines, which are key components of nucleic acids .
Mode of Action
This compound interacts with its target, DPD, by serving as a substrate for the enzyme . DPD catalyzes the reduction of thymine into 5,6-dihydrothymine . This interaction results in the conversion of thymine, a crucial component of DNA, into this compound .
Biochemical Pathways
The action of this compound is part of the broader pyrimidine metabolism pathway . After DPD reduces thymine to 5,6-dihydrothymine, another enzyme, dihydropyrimidinase , hydrolyzes 5,6-dihydrothymine into N-carbamyl-beta-alanine . This series of reactions is part of the catabolic pathway that breaks down pyrimidines .
Result of Action
The conversion of thymine to 5,6-dihydrothymine by DPD is a key step in the breakdown of thymine, a component of DNA . This process is part of the normal metabolism of nucleic acids. When present at abnormally high levels, 5,6-dihydrothymine can be toxic .
Biochemical Analysis
Biochemical Properties
Dihydrothymine is involved in the pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into this compound . Then, dihydropyrimidinase hydrolyzes this compound into N-carbamyl-beta-alanine .
Cellular Effects
It is known that this compound can be toxic when present at abnormally high levels . This suggests that it may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it is involved in the pyrimidine metabolism pathway . It is likely that this compound exerts its effects at the molecular level through interactions with enzymes and other biomolecules, potentially influencing enzyme activity and gene expression.
Dosage Effects in Animal Models
It is known that this compound can be toxic when present at abnormally high levels . This suggests that high doses of this compound could have adverse effects.
Metabolic Pathways
This compound is involved in the pyrimidine metabolism pathway . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase . These interactions could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrothymine can be synthesized through the reduction of thymine. The reduction process typically involves the use of dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine to this compound .
Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. The use of dihydropyrimidine dehydrogenase in a controlled environment ensures high yield and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to revert back to thymine.
Reduction: As mentioned, thymine can be reduced to this compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Enzymatic reduction using dihydropyrimidine dehydrogenase.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products:
Oxidation: Thymine.
Reduction: this compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydrothymine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pyrimidine derivatives.
Biology: Plays a role in the study of DNA repair mechanisms and the metabolism of nucleic acids.
Comparison with Similar Compounds
Dihydrouracil: Another dihydropyrimidine derivative, similar in structure and function to dihydrothymine.
Thymine: The parent compound from which this compound is derived.
Uracil: A pyrimidine base similar to thymine but lacking the methyl group at the 5-position.
Uniqueness: Its ability to participate in various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-methyl-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862375 | |
Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-04-8 | |
Record name | Dihydrothymine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrothymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrothymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-5-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydrothymine form in DNA?
A1: this compound primarily forms through the addition of a hydrogen radical (H•) to the C5-C6 double bond of thymine, followed by another hydrogen radical addition. [] This process reduces the double bond, creating a saturated six-membered ring. Ionizing radiation in an anaerobic environment is known to induce this compound formation. []
Q2: Is this compound found naturally in DNA?
A2: While not a standard DNA base, this compound can be found in low levels in the DNA of certain organisms due to enzymatic reduction or as a product of DNA damage. [] Elevated levels of this compound are often associated with oxidative stress and exposure to ionizing radiation. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol.
Q4: How does the structure of this compound differ from thymine?
A4: The key difference lies in the saturation of the C5-C6 double bond in this compound. While thymine possesses a planar structure due to this double bond, this compound adopts a puckered conformation. [, ] This structural difference significantly impacts this compound's interaction with other DNA bases and its recognition by repair enzymes. []
Q5: What spectroscopic techniques are used to characterize this compound?
A5: Several techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and electron spin resonance (ESR) spectroscopy, are employed to characterize this compound and its derivatives. [, , , , ] These techniques help elucidate its structure, formation mechanisms, and interactions with other molecules.
Q6: Does this compound affect DNA structure and function?
A6: Molecular dynamics simulations suggest that while this compound itself may not drastically distort DNA, other related lesions like 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) can significantly alter DNA structure, affecting processes like replication and repair. []
Q7: How stable is this compound under different conditions?
A7: this compound exhibits varying stability depending on the environment. In aqueous solutions, it can undergo oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of products like thymine glycol and 5-hydroxy-5,6-dihydrothymine. [, ]
Q8: What are the common reactions involving this compound?
A8: this compound can undergo various reactions, including oxidation, reduction, and halogenation. [, , , ] These reactions often lead to the formation of other modified thymine derivatives, some of which may possess different biological activities than this compound itself.
Q9: How does the presence of substituents on the this compound ring affect its reactivity?
A9: Substituents on the this compound ring can significantly influence its reactivity by altering its electron density and steric hindrance. [, ] For instance, the presence of electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while bulky substituents can hinder certain reaction pathways.
Q10: How is this compound quantified in biological samples?
A10: this compound and its derivatives are commonly quantified using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry. [, , ]
Q11: What are the challenges associated with accurately measuring this compound levels?
A11: Challenges include its low abundance in biological samples, the potential for artifact formation during sample preparation, and the need for highly sensitive and specific analytical methods. [, ]
Q12: What are the current research priorities in the field of this compound?
A12: Research continues to explore the biological consequences of this compound lesions, the mechanisms of their repair, and their potential role in mutagenesis and disease. [, ] Additionally, researchers are investigating the use of this compound derivatives as potential therapeutic agents or diagnostic tools.
Q13: What are the potential applications of this compound research?
A13: A deeper understanding of this compound formation and repair could contribute to the development of novel strategies for cancer radiotherapy and the prevention of oxidative stress-related diseases. [] Furthermore, this compound derivatives could potentially serve as biomarkers for DNA damage or as tools for probing DNA repair pathways.
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